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Introduction

Triethanolamine octanoate (CAS RN: 22919-56-8) is an organic salt formed from the
neutralization reaction between the fatty acid, octanoic acid, and the tertiary amine,
triethanolamine. This compound finds utility in various industrial and pharmaceutical
applications, primarily as an emulsifier, surfactant, and pH adjusting agent.[1] Its amphiphilic
nature, possessing both a hydrophobic alkyl chain from octanoic acid and a hydrophilic polar
head from triethanolamine, allows it to stabilize oil-in-water and water-in-oil emulsions. In
pharmaceutical formulations, triethanolamine and its salts are used as excipients to solubilize
active ingredients, enhancing their absorption and bioavailability.[1][2] This technical guide
provides a comprehensive overview of the core physicochemical properties of triethanolamine
octanoate, its constituent molecules, and relevant experimental methodologies.

Chemical and Physical Properties

The physicochemical properties of triethanolamine octanoate are crucial for its application in
various formulations. A summary of its known properties, along with those of its parent
compounds, octanoic acid and triethanolamine, is presented below.

General Properties
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Triethanolamine

Property Octanoic Acid Triethanolamine
Octanoate
Caprylic acid ) ) Trolamine, 2,2',2"-
Synonyms ] ] Caprylic acid o
triethanolamine salt Nitrilotriethanol
CAS Number 22919-56-8 124-07-2 102-71-6
Molecular Formula C14H31NOs[3] CsH1602 CeH15NOs3[4]
Molecular Weight 293.40 g/mol [3] 144.21 g/mol 149.19 g/mol [4]
Colorless or pale o Colorless, viscous
Appearance Oily liquid

yellow liquid[3]

liquid[4]

Physicochemical Data

Quantitative data for some of the key physicochemical parameters of triethanolamine

octanoate are limited. The table below summarizes available data, with values for the parent

compounds provided for context.

Property

Triethanolamine

Octanoic Acid

Triethanolamine

Octanoate
Melting Point Data not available 16.7 °C 21.6 °C[4]
- _ 239.3 °C at 760 335.4°C
Boiling Point 239.7 °C
mmHg* (decomposes)[4]
pKa Data not available ~4.89 7.74[5]
logP 0.088 (at 20°C)[6] 3.05 -0.988[5]
Water Solubility 1000 g/L (at 20°C)[6] 0.68 g/L Miscible[4]

*Note: This boiling point is from a single supplier and may be a predicted value.

Synthesis

Triethanolamine octanoate is synthesized through a straightforward acid-base neutralization

reaction.
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Octanoic Acid Triethanolamine
(CsH1602) (CeH1s5NOs3)

Neutralization Reaction

Triethanolamine Octanoate
(C14H31NOs)

Click to download full resolution via product page
Caption: Synthesis of Triethanolamine Octanoate.

The reaction involves the protonation of the nitrogen atom of triethanolamine by the carboxylic
acid group of octanoic acid.

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of
triethanolamine octanoate are not readily available in the literature, the following sections
describe general methodologies that are applicable.

Determination of pKa

The pKa of a substance is a measure of its acid strength. For a salt like triethanolamine
octanoate, the relevant pKa would be that of the triethanolammonium ion.

Methodology: Potentiometric Titration

o Preparation of the Sample Solution: A known concentration of triethanolamine octanoate is
dissolved in deionized water.

« Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is
continuously stirred.
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« Titration: A standardized solution of a strong acid (e.g., HCI) is added in small, precise
increments.

+ Data Collection: The pH of the solution is recorded after each addition of the titrant.

o Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined
from the pH at the half-equivalence point.

Sample Preparation

Dissolve Triethanolamine
Octanoate in Water

Titrition

Add Standardized Acid
in Increments

Record pH after
each Addition

Data Al\alysis

Plot Titration Curve
(pH vs. Volume)

Determine pKa from
Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa Determination.

Determination of logP
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The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for
predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

o System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is
prepared and mutually saturated.

o Sample Addition: A known amount of triethanolamine octanoate is added to the biphasic
system.

« Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute
between the two phases and then allowed to separate.

e Concentration Measurement: The concentration of the solute in both the n-octanol and
aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis
spectroscopy, HPLC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of P.
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Caption: Workflow for logP Determination.

Determination of Solubility

Solubility is a fundamental property that influences the formulation and delivery of a drug

substance.
Methodology: Equilibrium Solubility Method

+ Sample Preparation: An excess amount of triethanolamine octanoate is added to a known
volume of the solvent (e.g., water, ethanol) in a sealed container.
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» Equilibration: The mixture is agitated at a constant temperature for a sufficient period to
ensure equilibrium is reached (typically 24-48 hours).

» Phase Separation: The undissolved solid is separated from the saturated solution by
centrifugation or filtration.

e Concentration Measurement: The concentration of the solute in the clear, saturated solution
is determined using a validated analytical method (e.g., HPLC, gravimetric analysis).

Spectral Properties

While specific spectra for triethanolamine octanoate are not widely published, the expected
spectral characteristics can be inferred from its structure and the known spectra of its
components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum would be expected to show signals corresponding to the protons of
the octanoate alkyl chain and the protons of the triethanolamine backbone. The protons on
the carbons adjacent to the positively charged nitrogen in the triethanolammonium cation
would likely be deshielded and appear at a higher chemical shift compared to those in
neutral triethanolamine.

e 13C NMR: The spectrum would show distinct signals for the carbonyl carbon of the octanoate
and the carbons of the alkyl chain, as well as the carbons of the triethanolamine moiety.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands:

e Astrong, broad band in the region of 3200-3600 cm~1 corresponding to the O-H stretching of
the hydroxyl groups of the triethanolamine cation.

e C-H stretching vibrations in the 2850-3000 cm~?* region from the alkyl chains.

e A strong absorption band around 1550-1610 cm~! due to the asymmetric stretching of the
carboxylate group (COO™) of the octanoate anion.
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A weaker symmetric stretching band for the carboxylate group around 1400-1450 cm™1.

C-N stretching vibrations in the 1000-1250 cm~1 region.

Applications in Drug Development

Triethanolamine and its salts, including the octanoate, are primarily used in pharmaceutical

formulations as excipients. Their functions include:

Emulsifying Agent: Stabilizing emulsions in creams, lotions, and other topical formulations.

Solubilizing Agent: Increasing the solubility of poorly water-soluble active pharmaceutical
ingredients (APIs).[1]

pH Adjuster/Buffering Agent: Maintaining the desired pH of a formulation to ensure API
stability and compatibility with biological systems.[1]

The combination of triethanolamine with fatty acids like octanoic acid can enhance the skin

penetration of certain drugs.[1]

Safety and Toxicology

Specific toxicological data for triethanolamine octanoate is limited. However, the safety profile

of triethanolamine has been studied more extensively.

Irritation: Triethanolamine can be a mild skin and eye irritant, with the potential for irritation
increasing with concentration.[7]

Sensitization: While some cases of allergic contact dermatitis to triethanolamine have been
reported, the overall risk of sensitization appears to be low.[3]

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified
triethanolamine as "not classifiable as to its carcinogenicity to humans" (Group 3), indicating
inadequate evidence in humans and experimental animals.[9]

N-Nitrosamine Formation: A significant safety concern is the potential for triethanolamine to
react with nitrosating agents to form N-nitrosodiethanolamine, a suspected carcinogen.
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Therefore, triethanolamine-containing products should not be formulated with N-nitrosating
agents.[4][7]

Conclusion

Triethanolamine octanoate is a versatile excipient with valuable emulsifying, solubilizing, and
pH-adjusting properties. While a complete physicochemical profile is not yet publicly available,
this guide summarizes the current knowledge and provides a framework for its characterization.
For drug development professionals, understanding these properties is essential for
formulating stable, effective, and safe drug products. Further research to fully characterize the
physicochemical and toxicological properties of triethanolamine octanoate is warranted to
expand its application in pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Triethanolamine Octanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1654422#physicochemical-properties-of-
triethanolamine-octanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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